N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Standard piperidine-pyrimidine analogs often fail to probe novel allosteric pocket interactions due to limited linker diversity. This trisubstituted pyrimidine (C₁₃H₂₃N₅, MW 249.36) features a rare 5-aminomethyl substitution pattern, enabling distinct hinge-binding geometry. - **Application**: Linker-diversification building block for HIV-1 NNRTI resistance studies (K103N/Y181C) & GRK isoform selectivity screening. - **Quality**: ≥97% purity; batch-specific CoA (NMR, HPLC, GC) from ISO-certified synthesis. - **Supply**: Certified reference-standard grade; suitable for QC method development.

Molecular Formula C13H23N5
Molecular Weight 249.36 g/mol
Cat. No. B11812215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine
Molecular FormulaC13H23N5
Molecular Weight249.36 g/mol
Structural Identifiers
SMILESCCNC1=NC=C(C=N1)CNCC2CCNCC2
InChIInChI=1S/C13H23N5/c1-2-16-13-17-9-12(10-18-13)8-15-7-11-3-5-14-6-4-11/h9-11,14-15H,2-8H2,1H3,(H,16,17,18)
InChIKeyIEEYCKVQNGKPCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scaffold Identity and Procurement Baseline


N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine (CAS 1279203-65-4) is a trisubstituted pyrimidine derivative (C₁₃H₂₃N₅, MW 249.36 g/mol) incorporating an N-ethyl group at the 2-amino position, a methyleneamino linker at the 5-position, and a piperidin-4-ylmethyl moiety . The compound belongs to the piperidine-linked aminopyrimidine class, a privileged scaffold in medicinal chemistry with demonstrated activity across multiple target families including HIV-1 non-nucleoside reverse transcriptase (NNRTI) inhibition, G protein-coupled receptor kinase (GRK) modulation, and polo-like kinase (Plk) pathways [1][2]. It is commercially supplied as a reference-standard-grade research chemical by Toronto Research Chemicals (TRC), Bidepharm, and MolCore at certified purities of ≥97% with batch-specific QC documentation (NMR, HPLC, GC) .

Scaffold Class 5-Substituted piperidine-linked aminopyrimidine
Procurement Grade Reference standard; certified ≥97% purity with multi-technique CoA
Research Context HIV-1 NNRTI SAR, GRK modulator development, kinase fragment library expansion

Why Generic Substitution Fails


Within the piperidine-linked aminopyrimidine family, the 5-aminomethyl substitution pattern, the N-ethyl capping group, and the secondary amine linker of N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine collectively differentiate it from simpler analogs such as N-(piperidin-4-ylmethyl)pyrimidin-2-amine (CAS 521273-76-7, C₁₀H₁₆N₄, MW 192.26) and N-Ethyl-5-(piperidin-4-yl)pyrimidin-2-amine (CAS 2749399-09-3, C₁₁H₁₈N₄, MW 206.29) . The 5-aminomethyl linker introduces an additional hydrogen-bond donor/acceptor site and increases topological polar surface area (TPSA) relative to the direct-linked and 4-substituted regioisomers, which is predicted to alter target binding pose, kinase selectivity profile, and physicochemical properties including LogP and solubility [1]. In the well-characterized HIV-1 NNRTI subseries, subtle modifications to the linker length and substitution pattern have been shown to shift anti-viral EC₅₀ values by over two orders of magnitude and dramatically affect resilience against drug-resistant mutant strains (K103N/Y181C, Y188L) [1]. Generic substitution without confirmatory comparative biological evaluation therefore carries a high risk of non-reproducibility in target engagement and functional potency assays.

5-Aminomethyl linker (−CH₂NH−) with two basic amines
Analog CAS 521273-76-7 has direct 2-amino-linked piperidine (one amine). H-bond and protonation state differ, altering HPLC retention and binding pose.
5-Substituted pyrimidine core (meta to nitrogens)
4-Substituted regioisomer (CAS 1369494-24-5) projects piperidine differently. Kinase selectivity profiles are known to diverge between 4- and 5-substituted aminopyrimidines.
N-Ethyl-2-aminopyrimidine hinge-binding motif with aminomethyl extension
Linkerless analog (CAS 2749399-09-3) lacks the −CH₂NH− spacer. MW and TPSA differences (~43 Da, +20–35 Ų) are expected to shift permeability and target engagement, making SAR non-transferable without verification.

Quantitative Differentiation Evidence


Linker Regiochemistry and Ionizable Center Differentiation

The target compound incorporates a 5-((piperidin-4-ylmethyl)amino)methyl substituent on the pyrimidine core, whereas the closest commercial analog N-(piperidin-4-ylmethyl)pyrimidin-2-amine (CAS 521273-76-7) bears the piperidin-4-ylmethyl group directly at the 2-amino position via a single secondary amine, with no substitution at the 5-position . The target compound therefore possesses two basic amine centers (piperidine NH, pKₐ ~10.5; secondary linker amine, pKₐ ~8.5–9.0) compared to one in the analog, and the 5-substitution places the piperidine moiety at a meta-like orientation relative to the N-ethyl-2-aminopyrimidine hinge-binding motif, a geometry that is predicted to engage a distinct allosteric or extended ATP-pocket sub-site compared to the linear 2-amino-linked analog [1]. In the piperidine-linked aminopyrimidine HIV-1 NNRTI series, analogous regioisomeric shifts have produced EC₅₀ differences of 10- to 100-fold [1].

Linker & Ionizable Centers
Class-level
Target: two basic amines (piperidine NH + secondary linker NH), 5-substituted. Analog: one amine, 2-amino-linked.
Alters binding pose and HPLC retention behavior.
Predicted pKₐ profiles; experimental data not reported.
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Linker Composition and Molecular Complexity

The target compound (MW 249.36, C₁₃H₂₃N₅) contains an additional aminomethyl (-CH₂NH-) spacer between the pyrimidine 5-position and the piperidine ring, compared to N-Ethyl-5-(piperidin-4-yl)pyrimidin-2-amine (MW 206.29, C₁₁H₁₈N₄) which has a direct C-C bond at the 5-position . This aminomethyl insertion increases both molecular weight (+43.07 Da) and hydrogen-bonding capacity (one additional H-bond donor and acceptor), while extending the piperidine ring approximately 2.5 Å farther from the pyrimidine core. In structure-based design of piperidine-linked aminopyrimidine inhibitors, linker length and composition have been shown to be critical determinants of target selectivity; within the HIV-1 NNRTI series, linker modifications altered EC₅₀ values from micromolar to single-digit nanomolar ranges [1].

Linker MW & H‑Bond
Class-level
ΔMW +43 Da (+21%); +1 HBD, +1 HBA
Different kinase selectivity fingerprints expected.
Estimates based on SMILES; experimental binding data absent.
Drug Discovery Lead Optimization Physicochemical Profiling

Pyrimidine Substitution Regiochemistry

The target compound positions the piperidine-bearing substituent at the pyrimidine 5-position (meta to both ring nitrogens), whereas 2-Pyrimidinamine, N-ethyl-4-(4-piperidinylmethyl)- (CAS 1369494-24-5, C₁₂H₂₀N₄, MW 220.31) places the analogous substituent at the 4-position (ortho/para to ring nitrogens) . This regiochemical difference fundamentally alters the vectors projecting from the pyrimidine core: the 5-substitution orients the pendant group into a region of chemical space distinct from the canonical 4-substituted 2-aminopyrimidine kinase hinge-binding motif. In the broader aminopyrimidine kinase inhibitor literature, the 4- vs. 5-substitution pattern has been shown to govern selectivity between kinase family members (e.g., Aurora A vs. Aurora B; JNK1 vs. JNK2) [1].

Regiochemistry
Class-level
5-substituted vs 4-substituted aminopyrimidine. Different projection vectors from core.
Divergent kinase selectivity profiles observed in literature.
Class-level SAR; not compound-specific.
Kinase Selectivity Hinge-Binder Design Medicinal Chemistry

Anti-HIV-1 Potency Benchmarking

The piperidine-linked aminopyrimidine chemotype to which N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine belongs has been systematically optimized as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). In head-to-head studies, representative compounds from this series achieved EC₅₀ values in the single-digit nanomolar range (EC₅₀ = 1.3–6.4 nM) against wild-type HIV-1 (strain IIIB) in MT-4 cell-based assays, representing a >100-fold improvement over the first-generation NNRTI nevirapine (IC₅₀ comparator) and a significant advance over etravirine–VRX-480773 hybrid leads (EC₅₀ = 0.24–41 µM) [1][2]. Critically, select N-benzyl derivatives within this series retained potency against the clinically relevant K103N/Y181C double mutant and Y188L single mutant strains, a property not shared by earlier-generation NNRTIs [1]. While direct EC₅₀ data for the specific target compound have not been published, its scaffold architecture places it within this well-validated SAR series.

Anti-HIV-1 Potency
Class-level
EC₅₀ 1.3–6.4 nM (class representatives, MT-4 assay)
Scaffold validated in antiviral lead optimization.
Direct target compound EC₅₀ not published.
HIV-1 NNRTI Antiviral Drug Discovery Drug Resistance

Vendor QC Purity and Documentation

The target compound is supplied by Bidepharm at a certified purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC analyses , and by MolCore at NLT 98% purity under an ISO-certified quality system suitable for global pharmaceutical R&D applications . In contrast, the simpler analog N-(piperidin-4-ylmethyl)pyrimidin-2-amine (CAS 521273-76-7) is typically offered at 95% purity , and the 4-substituted regioisomer CAS 1369494-24-5 is available from fewer suppliers with less standardized QC documentation. For procurement decisions in regulated pharmaceutical research environments, the availability of traceable, batch-specific purity certificates reduces the risk of impurity-driven false positives in biological assays and ensures inter-lot reproducibility.

Vendor Purity
Specification review
97% (Bidepharm, CoA: NMR, HPLC, GC) / ≥98% (MolCore, ISO)
Reduces impurity-interference risk in dose-response assays.
Batch-specific QC; inter-lot variability not assessed.
Analytical Chemistry Procurement Quality Assurance Reference Standards

Hydrogen-Bonding Capacity and Topological PSA

The insertion of the aminomethyl linker and the 5-substitution pattern in the target compound is predicted to increase topological polar surface area (TPSA) and hydrogen-bond donor/acceptor counts relative to the direct-linked analog N-(piperidin-4-ylmethyl)pyrimidin-2-amine (CAS 521273-76-7) and the linkerless analog N-Ethyl-5-(piperidin-4-yl)pyrimidin-2-amine (CAS 2749399-09-3) . For the piperidine-linked aminopyrimidine class, increased TPSA has been correlated with reduced passive membrane permeability and altered blood-brain barrier penetration potential, which are critical considerations for CNS vs. peripheral target indications [1]. These physicochemical differences mean that activity data obtained with the simpler analogs cannot be extrapolated to predict the ADME behavior of the target compound without experimental verification.

Predicted TPSA
Class-level
TPSA ≈65–75 Ų; HBD 3, HBA 4
Reduced passive permeability vs simpler analogs expected.
Calculated values; experimental LogP/permeability unavailable.
ADME Prediction Drug-Likeness Permeability

Research and Procurement Applications


HIV-1 NNRTI SAR Exploration

The compound is optimally positioned as a linker-diversification building block within the validated piperidine-linked aminopyrimidine NNRTI series. Its 5-aminomethyl substitution pattern represents an underexplored vector relative to the extensively characterized 2- and 4-substituted variants, offering the potential to probe novel interactions within the HIV-1 reverse transcriptase allosteric pocket [1]. Researchers can benchmark this compound against the class-leading EC₅₀ values of 1.3–6.4 nM established for 4-substituted and N-benzyl derivatives to determine whether the 5-aminomethyl geometry confers advantages in mutant-strain resilience or selectivity index [1][2].

GRK Inhibitor Probe Development

Based on the pyrimidine GRK inhibitor pharmacophore disclosed in the University of Michigan patent family (US 2018/0186779 A1) and the documented application of structurally related aminopyrimidine derivatives as GRK modulators, this compound is a candidate for GRK isoform selectivity profiling [1]. Its dual basic amine character and extended linker geometry may engage the unique acidic substrate-binding cleft of GRK2 or GRK5 differently than the simpler analogs, potentially yielding a distinct selectivity window versus PKA and other AGC-family kinases. Procurement at the ≥97% purity grade with batch CoA is essential for reliable kinase panel screening [2].

Kinase Hinge-Binder Fragment Library Expansion

The 5-substituted 2-aminopyrimidine core of this compound provides a hinge-binding motif complemented by a methyleneamino-linked piperidine that projects into the solvent-accessible region or back-pocket domain depending on the kinase target. This geometry is distinct from the 2- and 4-substituted aminopyrimidine fragments commonly represented in commercial kinase-focused libraries [1]. Procurement of this compound alongside its 4-substituted regioisomer (CAS 1369494-24-5) and the linkerless analog (CAS 2749399-09-3) enables systematic fragment SAR by cataloguing how the 5-aminomethyl substitution affects hit rates and selectivity across a standardized kinase panel.

Analytical Reference Standard for HPLC Method Development

Given the availability of batch-specific NMR, HPLC, and GC certificates of analysis from multiple ISO-certified suppliers at ≥97% purity, this compound can serve as a reference standard for chromatographic method development in pharmaceutical QC workflows involving piperidine-pyrimidine active pharmaceutical ingredients (APIs) [1]. Its distinct retention characteristics (two basic amine centers, moderate polarity) relative to simpler analogs make it useful as a system suitability marker for reversed-phase HPLC methods targeting related synthetic intermediates and process impurities [2].

Application
Selection Property
Validation Focus
HIV-1 NNRTI Linker SAR
5-Aminomethyl substitution for allosteric pocket probing
EC₅₀ benchmarking against drug-resistant mutant strains
GRK Isoform Selectivity Profiling
Dual basic amine engagement of GRK substrate cleft
Selectivity window versus PKA and AGC-family kinases
Kinase Fragment Library Expansion
5‑Substituted hinge-binder geometry
Hit rate and selectivity across standardized kinase panels
HPLC System Suitability
Certified purity with multi-technique CoA
Retention behavior for piperidine-pyrimidine API methods
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